N-(2-(4-メトキシフェニル)-5-オキシド-4,6-ジヒドロ-2H-チエノ[3,4-c]ピラゾール-3-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、その潜在的な抗がん特性について研究されています . ファーマコフォアハイブリッド化アプローチは、抗がん特性を持つ薬物様小分子の設計に広く用いられています . 合成された化合物の構造は、1H、13C、2D NMRおよびLC-MSスペクトルによって確認されました . 標題化合物のin vitro抗がん活性が研究されました .
EGFR/VEGFR-2阻害剤
この化合物は、有望なEGFR/VEGFR-2阻害剤として特定されています . 密度汎関数理論、分子ドッキング、分子動力学シミュレーション、薬物動態および薬物様性モデルを含む構造生物情報学的方法を使用して、これを特定しました .
トリプルネガティブがんの治療
この化合物とその改変誘導体は、in silicoアプローチにより、トリプルネガティブがんの治療におけるEGFRおよびVEGFR-2に対する治療活性について研究されています .
睡眠強度強化
ラットに投与された場合、NREM睡眠の段階を統合して覚醒を減らし、睡眠強度の生理学的尺度を高める、一連の5-HT2A逆アゴニストがあります .
作用機序
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide disrupts the signaling pathways that these kinases regulate . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .
生物活性
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is C19H23N3O3S, with a molar mass of approximately 373.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties. The presence of the methoxy and oxido groups contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole framework. Subsequent modifications can introduce various substituents that enhance biological activity.
Anticancer Activity
Research has indicated that N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibits significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of this compound have shown selective antiproliferative activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity . Studies utilizing DPPH and FRAP assays revealed that it possesses pronounced antioxidant capacity, which may contribute to its anticancer effects by preventing oxidative stress in cells . The antioxidant ability was confirmed through experiments where the compound was tested against oxidative stress induced by tert-butyl hydroperoxide in tumor cells .
Antibacterial Activity
In addition to anticancer properties, N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has shown antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 μM .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways crucial for cancer cell growth.
- Oxidative Stress Modulation : Acting as an antioxidant to reduce reactive oxygen species (ROS) levels in cells.
- Targeting Bacterial Metabolism : Interfering with metabolic pathways in bacteria leading to their death.
Case Studies and Research Findings
Several studies have investigated the biological activities of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide and its derivatives:
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSXUJFIYJWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。